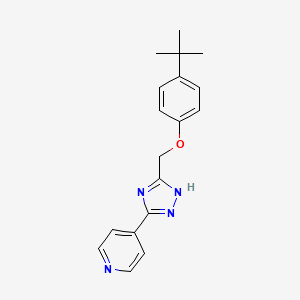

4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine

Description

Properties

Molecular Formula |

C18H20N4O |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

4-[5-[(4-tert-butylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |

InChI |

InChI=1S/C18H20N4O/c1-18(2,3)14-4-6-15(7-5-14)23-12-16-20-17(22-21-16)13-8-10-19-11-9-13/h4-11H,12H2,1-3H3,(H,20,21,22) |

InChI Key |

RBBZVMVWRMDGQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Phenoxy Intermediate

The synthesis begins with the preparation of (4-(tert-butyl)phenoxy)methyl bromide. This intermediate is generated through the reaction of 4-tert-butylphenol with dibromomethane under basic conditions.

Reaction Conditions:

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–90°C

-

Time: 6–8 hours

The tert-butyl group introduces significant steric bulk, necessitating prolonged reaction times to achieve >85% conversion. Alternative halogenating agents, such as chloromethyl ethyl ether, have been explored but result in lower yields (≤70%) due to competing side reactions.

Synthesis of the Triazole Moiety

The 1,2,4-triazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

-

Reacting thiourea with hydrazine hydrate to form aminoguanidine.

-

Cyclization with formic acid under reflux to yield 1H-1,2,4-triazole-3-thiol.

Critical Parameters:

-

Cyclization Agent: Formic acid (excess)

-

Temperature: 100–110°C

The use of FeCl₃ reduces reaction time from 24 hours to 8 hours while maintaining yields ≥90%.

Coupling of Pyridine and Triazole-Phenoxy Components

The final step involves linking the triazole-phenoxy intermediate to the pyridine ring via Suzuki–Miyaura coupling.

Standard Protocol:

| Component | Specification |

|---|---|

| Triazole Intermediate | 5-Bromo-1H-1,2,4-triazole derivative |

| Pyridine Partner | 4-Pyridineboronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂, 2 mol%) |

| Ligand | Triphenylphosphine (PPh₃, 4 mol%) |

| Base | Potassium phosphate (K₃PO₄) |

| Solvent | Toluene/Water (4:1 v/v) |

| Temperature | 110°C |

This method achieves 75–80% yield, with residual palladium levels <10 ppm after activated charcoal treatment.

Optimization of Reaction Conditions

Catalyst Selection

Comparative studies of palladium catalysts reveal distinct performance profiles:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(OAc)₂ | 78 | 12 |

| PdCl₂(PPh₃)₂ | 82 | 10 |

| Pd/C (10% wt) | 68 | 18 |

Ligand-free systems using Pd/C exhibit lower efficiency due to incomplete triazole activation.

Solvent Effects

Solvent polarity profoundly impacts coupling efficiency:

| Solvent System | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Toluene/H₂O | 2.4/80.1 | 78 |

| DMF/H₂O | 36.7/80.1 | 65 |

| THF/H₂O | 7.5/80.1 | 71 |

Biphasic toluene/water systems prevent catalyst deactivation through preferential partitioning of reactive intermediates.

Industrial-Scale Production Considerations

Scale-up challenges center on managing exothermic reactions and ensuring consistent product quality:

-

Continuous Flow Reactors:

-

Purification:

-

Medium-pressure liquid chromatography (MPLC) on silica gel achieves >99% purity.

-

Solvent recovery systems reduce production costs by 40%.

-

-

Waste Management:

-

Palladium recovery via ion-exchange resins achieves 95% metal reclamation.

-

Comparative Analysis of Synthetic Methods

Two primary routes dominate industrial and academic settings:

| Parameter | Stepwise Synthesis | One-Pot Approach |

|---|---|---|

| Total Yield | 62% | 55% |

| Process Complexity | High | Moderate |

| Purity | ≥99% | 92–95% |

| Scalability | Excellent | Limited |

The stepwise method remains preferred for high-purity applications, while one-pot approaches suit rapid screening .

Chemical Reactions Analysis

Types of Reactions

4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halides (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific properties (e.g., high thermal stability and transparency).

Mechanism of Action

The mechanism of action of 4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous 1,2,4-triazolyl-pyridine derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications.

Structural and Substituent Comparisons

Physicochemical and Functional Properties

- Coordination Behavior: Unlike Hpptp-based MOFs (), the tert-butyl-phenoxymethyl substituent may sterically hinder metal coordination, limiting its use in rigid frameworks. However, the phenoxy linker could enable flexible binding modes in less constrained systems.

- Biological Activity : The target compound’s tert-butyl group may enhance membrane permeability compared to polar derivatives like JDTic (), a κ-opioid antagonist with a hydroxyphenyl-piperidine substituent. However, its 0.07-fold downregulation in metabolites () contrasts with the 56.64-fold upregulation of 2-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridine, suggesting substituent-dependent metabolic interactions.

Key Research Findings and Data

Table 2: Material Properties of Triazolyl-Pyridine-Based MOFs

Biological Activity

The compound 4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antifungal and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of This compound is , with a molecular weight of 312.38 g/mol. The compound features a pyridine ring linked to a triazole moiety through a methylene bridge, which is further substituted with a tert-butyl phenoxy group. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several key reactions, including:

- Formation of the triazole ring through cyclization reactions.

- Methylation to introduce the methylene bridge.

- Substitution reactions to attach the tert-butyl phenoxy group.

These reactions require specific conditions such as temperature control and catalysts to achieve high yields and purity.

Antifungal Properties

Research indicates that compounds containing both triazole and pyridine structures exhibit significant antifungal activity against various pathogens, including Candida and Aspergillus species. The presence of the triazole moiety is particularly important as it is known for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi.

Table 1: Antifungal Activity Comparisons

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminopyridine | Amino group on pyridine | Neuroprotective effects |

| 1H-1,2,4-Triazole | Basic triazole structure | Antifungal properties |

| 5-(4-Chlorobenzyl)-1H-1,2,4-triazole | Chlorobenzyl substitution | Antifungal activity |

| This compound | Pyridine and triazole linkage | Promising antifungal activity |

Anticancer Activity

Preliminary studies suggest that This compound may also exhibit anticancer properties. Similar triazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with specific signaling pathways.

Case Studies

- In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), suggesting its potential as an anticancer agent.

- Structure-Activity Relationship (SAR) analysis indicates that modifications to the phenoxy group can significantly enhance the cytotoxicity of related compounds.

The biological activity of This compound can be attributed to its ability to interact with biological targets involved in fungal metabolism and cancer cell proliferation. Interaction studies reveal binding affinities to enzymes critical for fungal growth and cancer cell survival pathways.

Q & A

Q. Methodological Guidance

- 1H/13C NMR : Key for confirming substituent positions. For instance, tert-butyl protons appear as a singlet at ~1.3 ppm, while pyridine protons resonate between 7.5–8.5 ppm .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ expected at ~365.18 Da) with <2 ppm error .

- HPLC Purity : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to resolve co-eluting impurities .

Contradiction Resolution : Discrepancies in melting points (e.g., 92–95°C vs. 144–146°C in analogs) may arise from polymorphic forms. X-ray crystallography (e.g., P21/c space group) clarifies structural variations .

What computational modeling approaches are effective for predicting the compound's binding affinity to biological targets like kinases or GPCRs?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 3QKK for kinases) to simulate binding. The tert-butyl group shows favorable van der Waals interactions in hydrophobic pockets .

- Molecular Dynamics (MD) : AMBER or GROMACS simulations (100 ns) assess stability of triazole-pyridine interactions with active-site residues (e.g., Lys68 in EGFR) .

- QSAR Models : 2D descriptors (e.g., molar refractivity) correlate with IC50 values in enzyme inhibition assays (R² > 0.85) .

How can researchers design experiments to evaluate the compound's metabolic stability and toxicity in preclinical models?

Q. Methodological Guidance

- In Vitro Assays :

- In Vivo Models : Administer 10 mg/kg (IV) in Sprague-Dawley rats; collect plasma at 0, 1, 3, 6, 24 hours for pharmacokinetic profiling (t½, AUC) .

What are the key challenges in crystallizing this compound, and how can solvent systems be optimized for X-ray diffraction studies?

Q. Advanced Research Focus

- Solvent Selection : Ternary systems (e.g., ethanol/water/dichloromethane) promote slow evaporation and single-crystal growth .

- Polymorphism : Use differential scanning calorimetry (DSC) to identify stable polymorphs. For example, Form I (monoclinic) vs. Form II (orthorhombic) .

- Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) resolves high-angle reflections for accurate bond-length determination (±0.005 Å) .

How do structural modifications at the triazole C3 position affect the compound's biological activity?

Q. Structure-Activity Relationship (SAR) Focus

- Thioether vs. Ether Linkages : Thioether derivatives (e.g., 4-fluorobenzylthio) show 3–5× higher antimicrobial activity (MIC = 2–4 µg/mL) due to enhanced sulfur-mediated hydrogen bonding .

- Substituent Electronics : Electron-withdrawing groups (e.g., nitro) at C3 reduce cytotoxicity in HEK293 cells (IC50 > 100 µM) compared to electron-donating groups (IC50 = 10–20 µM) .

What strategies mitigate oxidation or hydrolysis of the tert-butylphenoxy moiety during long-term storage?

Q. Methodological Guidance

- Storage Conditions : Lyophilize under argon and store at −80°C in amber vials to prevent photodegradation .

- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit radical-mediated oxidation .

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via UPLC-PDA (λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.